Citraconimide

Catalog No.
S603539
CAS No.
1072-87-3
M.F
C5H5NO2
M. Wt
111.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citraconimide

CAS Number

1072-87-3

Product Name

Citraconimide

IUPAC Name

3-methylpyrrole-2,5-dione

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8)

InChI Key

ZLPORNPZJNRGCO-UHFFFAOYSA-N

SMILES

Array

Synonyms

citraconimide

Canonical SMILES

CC1=CC(=O)NC1=O

The exact mass of the compound Citraconimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221310. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Citraconimide (3-methyl-1H-pyrrole-2,5-dione) is a mono-methylated analog of maleimide, characterized by an electron-deficient double bond and an imide ring. The addition of the methyl group sterically and electronically modulates its reactivity profile, significantly altering its behavior in polymerization and cycloaddition reactions compared to unsubstituted maleimides. From a procurement perspective, it is primarily sourced as a specialized monomer, a dienophile for Diels-Alder cycloadditions, and a precursor for anti-reversion crosslinking agents. Its unique steric hindrance provides a highly tunable reactivity window, making it a critical building block for advanced sequence-controlled polymers, self-healing thermosets, and elastomeric formulations where precise thermal or kinetic control is required [1].

Substituting citraconimide with generic maleimide fundamentally alters reaction kinetics, polymer architecture, and network stability. The methyl substituent on the citraconimide double bond donates electron density and imposes steric hindrance, which deactivates the dienophile relative to unsubstituted maleimides [1]. In industrial procurement, this means maleimides will immediately crosslink or readily undergo free-radical homopolymerization, leading to premature curing or blocky polymer structures [2]. Conversely, citraconimide acts as a delayed-action or highly selective reagent: it resists free-radical homopolymerization in favor of alternating copolymerization, requires higher activation temperatures for Diels-Alder cycloadditions, and only participates in elastomeric crosslinking when existing polysulfidic bonds begin to degrade [REFS-1, REFS-2]. Replacing it with maleimide eliminates these critical kinetic delays and thermoreversible properties.

Delayed Crosslinking Kinetics for Anti-Reversion in Elastomers

In elastomeric vulcanization, the timing of crosslinking is critical to prevent overcure degradation. Bis-maleimides participate in crosslinking immediately, even in the absence of sulfur and accelerators. In contrast, bis-citraconimides remain inactive initially due to the steric and electronic deactivation of the double bond by the methyl group. They only initiate crosslinking when conjugated dienes form on the rubber backbone during the degradation of polysulfidic crosslinks (reversion) [1].

Evidence DimensionCrosslinking onset during vulcanization
Target Compound DataReacts only during polysulfidic crosslink degradation (reversion phase)
Comparator Or BaselineBis-maleimides (React immediately in the absence of curatives)
Quantified DifferenceCitraconimide provides delayed, reversion-triggered crosslinking rather than immediate competitive crosslinking
ConditionsSqualene and natural rubber vulcanization models

Procuring citraconimide-based agents allows rubber compounders to maintain modulus during extended curing without altering the initial scorch safety or cure kinetics.

Thermoreversible Retro-Diels-Alder (rDA) Degelation

For self-healing and reworkable thermosets, the temperature at which a crosslinked network depolymerizes (degelation) dictates its processing window. While anthracene-maleimide adducts are typically considered irreversible (only partially reversing at 200–250 °C), the addition of the electron-donating methyl group in citraconimide shifts the energy landscape. In bulk cross-linked polymeric systems, anthracene-citraconimide pairs undergo distinct, measurable rDA degelation at 277 °C [1].

Evidence DimensionRetro-Diels-Alder degelation temperature
Target Compound DataFull rDA degelation at 277 °C
Comparator Or BaselineAnthracene-maleimide (Irreversible or poorly defined partial reversal at 200–250 °C)
Quantified DifferenceEnables true, sharp thermoreversible degelation at 277 °C
ConditionsDynamic mechanical analysis (DMA) of bulk cross-linked polymer gels

Enables the formulation of high-temperature reworkable thermosets and recyclable polymer networks that cannot be achieved with standard maleimides.

Suppression of Free-Radical Homopolymerization

When synthesizing copolymers, the tendency of a monomer to homopolymerize can lead to undesirable blocky architectures. Unsubstituted maleimides readily undergo free-radical homopolymerization. However, citraconimides are relatively incapable of free-radical-mediated homopolymerization due to the steric hindrance of the trisubstituted double bond. Instead, they exhibit high selectivity for alternating copolymerization with electron-rich alkenes[1].

Evidence DimensionFree-radical homopolymerization capability
Target Compound DataIncapable of free-radical homopolymerization
Comparator Or BaselineMaleimides (Readily homopolymerize via free-radical initiation)
Quantified DifferenceHigh selectivity for copolymerization over homopolymerization
ConditionsFree-radical polymerization conditions

Allows polymer chemists to reliably procure a monomer that enforces strictly alternating copolymer sequences without the risk of homopolymer contamination.

Diels-Alder Selectivity vs. Thiol-Michael Addition

In complex formulations or bioconjugation, chemoselectivity between Diels-Alder cycloaddition and thiol-Michael addition is crucial. Unsubstituted maleimides are highly susceptible to thiol-Michael additions and ring-opening hydrolysis. Citraconimides, conversely, react with thiols with significantly less susceptibility to ring-opening and demonstrate enhanced selectivity for Diels-Alder reactions, provided higher temperatures are applied to overcome the steric barrier [1].

Evidence DimensionChemoselectivity (Diels-Alder vs. Thiol-Michael)
Target Compound DataSelective for Diels-Alder at elevated temperatures; resistant to ring-opening hydrolysis
Comparator Or BaselineMaleimides (Highly susceptible to thiol-Michael addition and hydrolysis)
Quantified DifferenceEnhanced chemoselectivity and hydrolytic stability
ConditionsCompetitive reaction environments with dienes and thiols

Critical for procuring reagents in complex one-pot syntheses or bioconjugations where premature thiol reactivity or hydrolytic degradation must be avoided.

Anti-Reversion Agents in High-Performance Tire Manufacturing

Because bis-citraconimides remain dormant during initial curing and only react when polysulfidic bonds degrade, they are the ideal procurement choice for formulating anti-reversion agents in natural rubber and squalene-based elastomers. This ensures that heavy-duty tires and industrial rubber goods maintain their modulus and structural integrity during overcure or prolonged high-temperature service, a function standard maleimides cannot perform due to their immediate competitive crosslinking [1].

High-Temperature Reworkable Thermosets and Adhesives

The specific 277 °C retro-Diels-Alder degelation window of anthracene-citraconimide networks makes this compound uniquely suited for advanced materials that require structural stability at standard operating temperatures but must be depolymerized for recycling or reworking at extreme temperatures. Procuring citraconimide over maleimide ensures a sharp, predictable thermal reversal rather than irreversible degradation [2].

Synthesis of Strictly Alternating Copolymers

For specialty plastics, photoresists, and sequence-controlled polymers, the inability of citraconimide to undergo free-radical homopolymerization is highly advantageous. It allows manufacturers to reliably produce strictly alternating copolymers with electron-rich alkenes (such as styrene or vinyl ethers) without the risk of forming homopolymer blocks, ensuring uniform mechanical and optical properties across the polymer batch [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.032028402 Da

Monoisotopic Mass

111.032028402 Da

Heavy Atom Count

8

UNII

SWA8TSZ8FD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1072-87-3

Wikipedia

Citraconimide

Dates

Last modified: 08-15-2023

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